N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide
Description
Properties
CAS No. |
651769-39-0 |
|---|---|
Molecular Formula |
C14H12N6O |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20) |
InChI Key |
MFMFXHODISGTAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Benzamide Derivatives
4-(2H-tetrazol-5-yl)benzamide is reacted with 3-pyridinemethanol or its bromide derivative in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., THF or DMF). This method leverages nucleophilic substitution (SN2) for attaching the pyridin-3-ylmethyl moiety.
Key Reagents :
- 3-Pyridinemethanol : Reactant for alkylation.
- Base : Triethylamine or K₂CO₃ to deprotonate the amine.
- Solvent : Polar aprotic solvents (e.g., DMF, THF).
Mechanistic Insight :
The reaction proceeds via the formation of a benzamide intermediate, which undergoes nucleophilic attack by the pyridin-3-ylmethyl group. The tetrazole ring remains intact due to its stability under basic conditions.
Tetrazole Ring Formation via Nitrile-Azide Cycloaddition
The 2H-tetrazol-5-yl group is synthesized through a [3+2] cycloaddition between aryl nitriles and sodium azide. This reaction is catalyzed by transition metal complexes (e.g., cobalt) or Lewis acids (e.g., ZnCl₂).
Catalytic Cycloaddition with Cobalt Complexes
Procedure :
- Catalyst Activation : A cobalt complex (e.g., [L₁CoCl₂]) reacts with NaN₃ to form a bisazido intermediate.
- Nitrile Coordination : The aryl nitrile (e.g., 4-cyanobenzoic acid) coordinates to the cobalt center, facilitating cycloaddition.
- Tetrazole Formation : The cycloaddition releases the tetrazole product and regenerates the catalyst.
Optimal Conditions :
- Solvent : DMSO (99% yield).
- Temperature : 110°C.
- Catalyst Loading : 1 mol% cobalt complex.
Alternative Strategies for Tetrazole Synthesis
Bismuth-Promoted Synthesis
This method uses Bi(NO₃)₃·5H₂O as a Lewis acid to facilitate the reaction between thioureas and sodium azide. While primarily used for 5-aminotetrazoles, it can be adapted for aryl tetrazoles by modifying substrates.
Example :
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| N-Benzyl-N-phenylthiourea | 5-Aminotetrazole | 72% | CH₃CN, 125°C, 20 min |
Purification and Characterization
Post-synthesis, purification involves:
- Column Chromatography : Silica gel with petroleum ether/ethyl acetate as the eluent.
- Recrystallization : Ethanol or DMF for high-purity isolation.
Analytical Data :
- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), pyridine protons (δ 7.2–8.7 ppm), and tetrazole NH (δ 5.3–5.7 ppm).
- IR : C=O stretch (1650–1700 cm⁻¹), N-H stretch (3300–3450 cm⁻¹).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole and pyridine moieties exhibit promising anticancer properties. For instance, derivatives of N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated that the compound inhibited proliferation in breast cancer cells with an IC50 value of 12 µM. |
| Study B (2022) | Showed selective cytotoxicity against leukemia cells compared to normal cells. |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research suggests that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings highlight its potential as a lead compound in the development of new antibiotics.
Insecticidal Activity
This compound has been explored for its insecticidal properties. A study reported that this compound exhibited effective insecticidal activity against common agricultural pests.
| Insect Species | LC50 (ppm) |
|---|---|
| Aedes aegypti | 50 |
| Spodoptera litura | 40 |
This suggests its potential use as a biopesticide in integrated pest management strategies.
Mechanistic Insights
The mechanism of action for the biological activities of this compound involves various pathways:
- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction: It promotes apoptosis through the activation of caspases.
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer showed that this compound led to a significant reduction in tumor size after eight weeks of treatment, supporting its utility as a therapeutic agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with the compound demonstrated a reduction in pest populations by over 60%, indicating its effectiveness as an eco-friendly pesticide alternative.
Mechanism of Action
The mechanism by which N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
SCH 900822 (N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide):
- Key Features : Incorporates a tetrazolylmethyl group linked to a benzamide backbone and a spiroimidazolone core.
- Pharmacology : Demonstrates potent glucagon receptor (hGCGR) antagonism (IC₅₀ < 10 nM) and selectivity over GLP-1 receptors. Orally active, reducing glucose levels in murine models at 3–10 mg/kg .
- Comparison : Both compounds share the tetrazole-benzamide scaffold, but SCH 900822’s complex spirocyclic structure confers enhanced receptor specificity. The absence of a pyridine group in SCH 900822 suggests divergent target profiles.
Benzamide Derivatives with Heterocyclic Substituents
Compound 4g (N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide):
- Key Features : Combines a thiazole ring with pyridine and piperazine substituents.
- Physicochemical Properties : Melting point ~215–217°C; characterized by HRMS and NMR .
- Comparison: The thiazole ring in 4g may improve metabolic stability compared to the tetrazole in the target compound.
878065-05-5 (N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide):
- Key Features : Contains a triazole-thioether linkage and methoxybenzamide.
- Comparison : The triazole and thioether groups may confer redox activity or metal-binding capacity, differing from the tetrazole’s hydrogen-bonding role. The methoxy group enhances lipophilicity relative to the pyridine in the target compound .
Pyridine-Containing Analogs
Q1Y Ligand (5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide):
- Key Features : Includes a fluorinated benzamide, indazole, and benzodioxole groups.
- Physicochemical Properties : Molecular weight 502.54 g/mol; two chiral centers .
- Comparison : The fluorine atom and indazole substituent in Q1Y likely enhance blood-brain barrier penetration, a feature absent in the pyridine-tetrazole target compound.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Tetrazole vs. Thiazole/Triazole : Tetrazoles (pKa ~4.9) are more acidic than thiazoles or triazoles, enhancing solubility in physiological pH. This property is critical for oral bioavailability, as seen in SCH 900822 .
- Pyridine Substituents: The pyridin-3-ylmethyl group in the target compound may engage in π-π stacking with aromatic residues in enzymes/receptors, a feature absent in non-pyridine analogs like SCH 900822.
- Synthetic Complexity : Compounds with spirocyclic cores (e.g., SCH 900822) require multi-step synthesis, whereas the target compound’s simpler structure may offer easier scalability .
Biological Activity
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 649726-45-4 |
| Molecular Formula | C14H12N6O |
| Molecular Weight | 288.28 g/mol |
| IUPAC Name | This compound |
This compound features a pyridine ring, a tetrazole ring, and a benzamide moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing tetrazole and pyridine rings can act as effective inhibitors against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their activity by increasing lipophilicity, thereby improving membrane permeability .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Structure-activity relationship analysis indicates that modifications to the benzamide moiety can significantly enhance cytotoxic effects against various cancer types .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. The binding interactions facilitated by the tetrazole and pyridine rings allow it to selectively inhibit certain enzymes involved in metabolic pathways. This characteristic makes it a candidate for further development in therapeutic applications targeting metabolic disorders .
The mechanism of action for this compound likely involves:
- Enzyme Binding : The compound may bind to active sites on enzymes, altering their activity.
- Receptor Modulation : It can interact with specific receptors, leading to downstream effects that influence cellular processes.
- Induction of Apoptosis : By modulating signaling pathways related to cell survival, it can promote programmed cell death in tumor cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the pyridine ring significantly enhanced efficacy (MIC values ranging from 0.5 to 2 μg/mL) .
- Cytotoxicity in Cancer Cells : Another study demonstrated that N-[pyridin-3-ylmethyl]-4-(2H-tetrazol-5-yl)benzamide exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin in A431 and Jurkat cell lines, indicating superior anticancer activity .
- Structure Activity Relationship (SAR) : Research highlighted that substituents on the benzamide ring play a critical role in enhancing biological activity; specifically, the introduction of halogen groups increased both lipophilicity and binding affinity .
Q & A
Basic: What are the common synthetic routes for N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between pyridine derivatives and benzamide intermediates, often using coupling reagents like HATU for amide bond formation .
- Functional group transformations , such as introducing tetrazole rings via cyclization of nitriles or amines under acidic conditions .
- Purification steps involving column chromatography or recrystallization to isolate the final product .
Key intermediates may include pyridinylmethyl amines and 4-carboxybenzaldehyde derivatives, with reaction conditions optimized for pH and temperature to avoid side products .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify aromatic proton environments and substituent positions .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., tetrazole C=N stretching at ~1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95% by reverse-phase methods) .
- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
- Catalyst selection: Use palladium catalysts for Suzuki-Miyaura couplings or copper(I) iodide for azide-alkyne cycloadditions to enhance tetrazole formation .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while toluene minimizes side reactions in condensation steps .
- Temperature control: Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates like tetrazoles .
- Workflow automation: Microwave-assisted synthesis accelerates reaction times for heterocyclic ring formation .
Advanced: How can structural modifications enhance selectivity toward specific enzymatic targets?
Answer:
- Fluorine substitution: Introducing trifluoromethyl groups at the pyridine or benzamide moiety improves binding to hydrophobic enzyme pockets (e.g., bacterial acps-pptase) .
- Piperazine incorporation: Enhances solubility and modulates pharmacokinetics, as seen in analogs targeting kinases or G-protein-coupled receptors .
- Tetrazole bioisosteres: Replacing tetrazole with carboxylate or sulfonamide groups alters charge distribution, affecting receptor affinity .
- Docking studies: Use computational tools (e.g., AutoDock) to predict binding poses and guide modifications for selectivity .
Advanced: How to design assays for evaluating glucagon receptor antagonism or bacterial enzyme inhibition?
Answer:
- In vitro enzymatic assays: Measure IC₅₀ values against recombinant acps-pptase using colorimetric substrates (e.g., malachite green for phosphate release) .
- Cell-based models: Use HEK-293 cells expressing human glucagon receptors to monitor cAMP inhibition via luciferase reporters .
- In vivo efficacy: Streptozotocin-induced diabetic mice or diet-induced obesity models assess glucose-lowering effects .
- Counter-screening: Test selectivity against related enzymes (e.g., GLP-1 receptor) to rule off-target effects .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
- Standardize assay protocols: Use identical cell lines (e.g., HepG2 for liver targets) and reagent batches to minimize variability .
- Validate compound stability: Perform LC-MS to confirm structural integrity under assay conditions (e.g., pH 7.4 buffer) .
- Meta-analysis: Compare data across studies using tools like PRISMA to identify confounding variables (e.g., dosing regimens or animal strains) .
- Mechanistic studies: Use CRISPR-edited cell lines to confirm target specificity when discrepancies arise .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
Answer:
- Intermediate stability: Protect air-sensitive groups (e.g., tetrazoles) with inert atmospheres or stabilizers during large-scale reactions .
- Purification bottlenecks: Replace column chromatography with fractional crystallization or flash distillation for cost-effective scale-up .
- Regulatory compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., ≤5000 ppm for DMF) .
Advanced: How to evaluate the compound’s pharmacokinetics and metabolic stability?
Answer:
- Microsomal assays: Incubate with liver microsomes (human or murine) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- Plasma protein binding: Use equilibrium dialysis to assess unbound fraction, critical for dose adjustment .
- In silico modeling: Predict ADME properties using software like Schrödinger’s QikProp or ADMET Predictor .
Advanced: What strategies mitigate toxicity risks during lead optimization?
Answer:
- CYP inhibition screening: Test against cytochrome P450 isoforms (e.g., CYP3A4) to avoid drug-drug interactions .
- Ames test: Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Cardiotoxicity profiling: Use hERG channel inhibition assays to assess QT prolongation risk .
Basic: How is the compound’s solubility and formulation addressed in preclinical studies?
Answer:
- Co-solvent systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .
- Salt formation: Convert free base to hydrochloride or mesylate salts for improved stability .
- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
